3-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
3-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine: is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a chlorophenyl group attached at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine can be achieved through various methods. One common approach involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. This one-pot synthesis is efficient and operationally simple, providing high yields of the desired product .
Another method involves the use of a tropine-based dicationic molten salt as a catalyst. This environmentally friendly approach allows for the synthesis of triazolopyridines under solvent-free conditions or in ethanol as a green solvent .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, leading to higher yields and purity of the final product. The use of green solvents and recyclable catalysts further enhances the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced triazolopyridine derivatives.
Substitution: Formation of substituted triazolopyridine derivatives with various functional groups.
Scientific Research Applications
3-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases.
Industry: Utilized in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit kinases such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis . The compound binds to the active sites of these kinases, preventing their activation and subsequent signaling pathways, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
3-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine can be compared with other similar compounds, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
Pyrazolo[3,4-d]pyrimidine: Investigated for its anticancer properties.
1,2,3-Triazoles: Widely used in medicinal chemistry for their diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern and its ability to inhibit multiple kinases, making it a promising candidate for further research and development in medicinal chemistry.
Properties
IUPAC Name |
3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-10-6-2-1-5-9(10)12-15-14-11-7-3-4-8-16(11)12/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIQRTJGUCNKRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C3N2C=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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